REACTION_CXSMILES
|
C1(C)C=CC=CC=1.CN([C:11](=[CH2:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])C.F[C:19]1[CH:27]=[C:26]([F:28])[C:25]([F:29])=[CH:24][C:20]=1[C:21](Cl)=[O:22].[CH:30]1([NH2:33])[CH2:32][CH2:31]1>O.C(O)(=O)C.C(N(CC)CC)C>[CH:30]1([N:33]2[C:19]3[C:20](=[CH:24][C:25]([F:29])=[C:26]([F:28])[CH:27]=3)[C:21](=[O:22])[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17]2)[CH2:32][CH2:31]1
|
Name
|
|
Quantity
|
272 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
ethyl N,N-dimethylaminoacrylate
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
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CN(C)C(C(=O)OCC)=C
|
Name
|
|
Quantity
|
85 g
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=O)Cl)C=C(C(=C1)F)F
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
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C1(CC1)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
56 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at 55° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for 15 minutes
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
ADDITION
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Details
|
The organic phase was metered into a mixture of 65 g of potassium carbonate and 240 g of toluene, at 110° C
|
Type
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CUSTOM
|
Details
|
The water of reaction that
|
Type
|
CUSTOM
|
Details
|
was liberated was separated off via a water separator
|
Type
|
CUSTOM
|
Details
|
After all the water had been separated off
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 30° C.
|
Type
|
ADDITION
|
Details
|
500 ml of water were added
|
Type
|
DISTILLATION
|
Details
|
At a pressure of from 120 to 180 mbar, the toluene was distilled off
|
Type
|
TEMPERATURE
|
Details
|
The mixture was subsequently cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
the product was filtered off with suction
|
Type
|
WASH
|
Details
|
The isolated solid was washed three times with 100 ml of water each time and three times with 100 ml of isopropanol each time
|
Type
|
CUSTOM
|
Details
|
Drying under reduced pressure at 50° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)F)F)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 206 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |